3-(Bromomethyl)-1-(methylsulfonyl)piperidine
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Overview
Description
3-(Bromomethyl)-1-methanesulfonylpiperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromomethyl group and a methanesulfonyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-1-methanesulfonylpiperidine typically involves the bromination of a piperidine derivative. One common method is the reaction of 1-methanesulfonylpiperidine with bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light . The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.
Industrial Production Methods
Industrial production of 3-(bromomethyl)-1-methanesulfonylpiperidine may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-methanesulfonylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Elimination Reactions: Under basic conditions, the bromomethyl group can be eliminated to form a double bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
3-(Bromomethyl)-1-methanesulfonylpiperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-1-methanesulfonylpiperidine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a piperidine ring.
2-Bromo-2-(bromomethyl)glutaronitrile: Contains a bromomethyl group but has a different core structure.
Uniqueness
3-(Bromomethyl)-1-methanesulfonylpiperidine is unique due to the presence of both a bromomethyl and a methanesulfonyl group on a piperidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C7H14BrNO2S |
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Molecular Weight |
256.16 g/mol |
IUPAC Name |
3-(bromomethyl)-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C7H14BrNO2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 |
InChI Key |
UOCUMSYFTFVGCO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CBr |
Origin of Product |
United States |
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